N-(3-Aminophenyl)-4-butoxybenzamide
Overview
Description
N-(3-Aminophenyl)-4-butoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group attached to a butoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-4-butoxybenzamide typically involves the reaction of 3-aminophenylamine with 4-butoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The butoxy group can be substituted with other alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Alkyl halides (e.g., methyl iodide) can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-Nitrophenyl)-4-butoxybenzamide.
Reduction: Regeneration of this compound from its nitro derivative.
Substitution: Formation of N-(3-Aminophenyl)-4-methoxybenzamide when the butoxy group is replaced with a methoxy group.
Scientific Research Applications
N-(3-Aminophenyl)-4-butoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. Additionally, the butoxybenzamide moiety can interact with hydrophobic pockets in the target protein, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Aminophenyl)benzamide
- N-(3-Aminophenyl)-4-methoxybenzamide
- N-(3-Aminophenyl)-4-ethoxybenzamide
Uniqueness
N-(3-Aminophenyl)-4-butoxybenzamide is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for enhanced interactions with hydrophobic regions of target proteins. This makes it a valuable compound for studying specific biological processes and developing new therapeutic agents.
Properties
IUPAC Name |
N-(3-aminophenyl)-4-butoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-11-21-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(18)12-15/h4-10,12H,2-3,11,18H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGNGWYCCWXSDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.